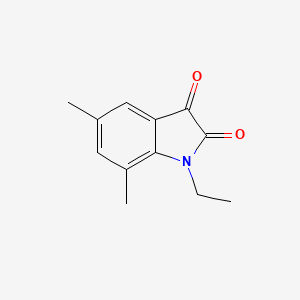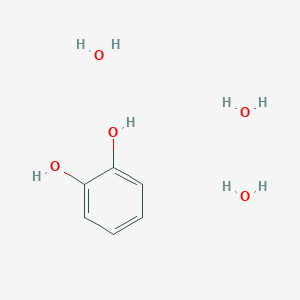
Benzene-1,2-diol;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,2-diol;trihydrate, also known as catechol trihydrate, is an organic compound with the molecular formula C6H6O2·3H2O. It is a derivative of benzene, featuring two hydroxyl groups attached to adjacent carbon atoms in the benzene ring. This compound is a white to brown crystalline solid with a faint phenolic odor. It occurs naturally in trace amounts and is synthetically produced for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzene-1,2-diol;trihydrate can be synthesized through several methods. One common method involves the reduction of 1,2-benzoquinone using reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction typically occurs in an aqueous medium at room temperature .
Industrial Production Methods
Industrial production of this compound involves the hydroxylation of phenol using hydrogen peroxide in the presence of a catalyst, such as titanium silicalite. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzene-1,2-diol;trihydrate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to catechol using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous medium.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 1,2-benzoquinone.
Reduction: Catechol.
Substitution: Various substituted catechols depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzene-1,2-diol;trihydrate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzene-1,2-diol;trihydrate involves its redox properties. It can undergo oxidation to form 1,2-benzoquinone, which can further participate in redox cycling, generating reactive oxygen species. These reactive species can interact with various molecular targets, including proteins and DNA, leading to oxidative stress . The compound’s ability to chelate metal ions also plays a role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Resorcinol (Benzene-1,3-diol): Similar structure but with hydroxyl groups at positions 1 and 3.
Hydroquinone (Benzene-1,4-diol): Hydroxyl groups at positions 1 and 4.
1,2,3-Trihydroxybenzene: Contains an additional hydroxyl group compared to benzene-1,2-diol.
Uniqueness
Benzene-1,2-diol;trihydrate is unique due to its specific hydroxyl group positioning, which influences its reactivity and applications. Its ability to undergo redox reactions and form stable complexes with metal ions distinguishes it from other similar compounds .
Propiedades
Número CAS |
331631-08-4 |
|---|---|
Fórmula molecular |
C6H12O5 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
benzene-1,2-diol;trihydrate |
InChI |
InChI=1S/C6H6O2.3H2O/c7-5-3-1-2-4-6(5)8;;;/h1-4,7-8H;3*1H2 |
Clave InChI |
KICRAHDRDWWVSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)O)O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
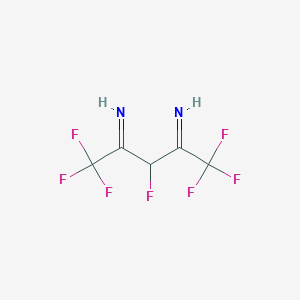


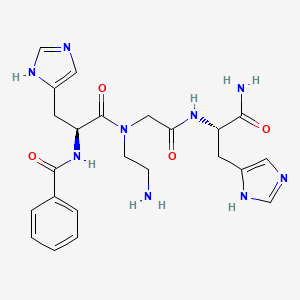
![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)
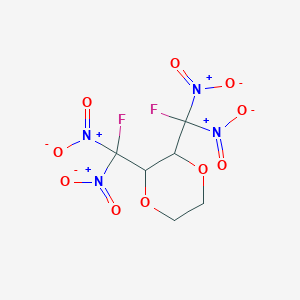
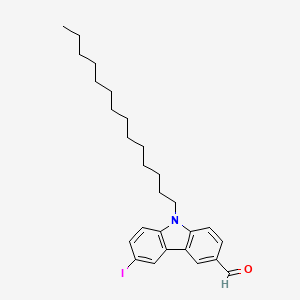


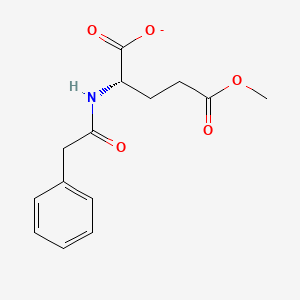
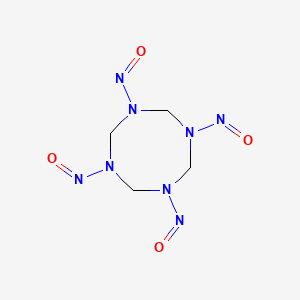
![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)
